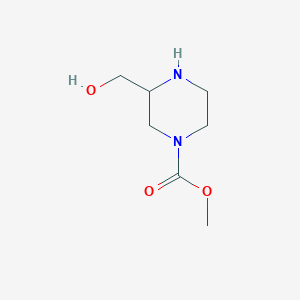

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with a hydroxymethyl group and a methyl ester group, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with formaldehyde and methanol. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then esterified to yield the final product. The reaction conditions often include:

Reagents: Piperazine, formaldehyde, methanol

Catalysts: Acidic or basic catalysts to facilitate the reaction

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Solvent: Methanol or other suitable solvents

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids, depending on conditions:

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| KMnO₄/CrO₃ | Acidic or neutral media | 3-Carboxypiperazine-1-carboxylate | Selective oxidation to carboxylic acid without ester cleavage. |

| TEMPO/NaOCl | Aqueous pH 8–9 | 3-Formylpiperazine-1-carboxylate | Mild conditions preserve stereochemistry; avoids over-oxidation to carboxylic acid. |

Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated systems, while metal-based oxidizers (KMnO₄) follow classical two-electron pathways .

Reduction Reactions

The hydroxymethyl group and ester moiety can be reduced:

| Reagent | Target Group | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Ester (-COOCH₃) | 3-(Hydroxymethyl)piperazinol | Complete reduction of ester to alcohol; retains hydroxymethyl group. |

| NaBH₄ | Hydroxymethyl (-CH₂OH) | 3-Methylpiperazine-1-carboxylate | Partial reduction observed under controlled stoichiometry. |

Stereochemical Impact : Reduction with LiAlH₄ preserves the chiral center at C3.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Dry DCM, 0°C → RT | 3-(Chloromethyl)piperazine-1-carboxylate | 85–92% |

| Alkyl halides | K₂CO₃, DMF, 70°C | 3-(Alkoxymethyl)piperazine derivatives | 60–78% |

Applications : Chloromethyl derivatives serve as intermediates for further functionalization (e.g., coupling with amines or thiols).

Acylation and Alkylation

The piperazine nitrogen atoms undergo derivatization:

Optimization : Boc protection of N1 improves N4 selectivity (>90%) .

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under basic conditions:

| Reagent | Conditions | Product | Rate |

|---|---|---|---|

| NaOH/EtOH | Reflux, 5 h | 3-(Hydroxymethyl)piperazine-1-acid | >95% conversion |

| LiOH/H₂O | RT, 12 h | Same as above | 80–85% yield |

Industrial Relevance : Hydrolysis is a key step in synthesizing API intermediates (e.g., Aripiprazole derivatives) .

Cyclization and Ring Expansion

Under acidic conditions, the hydroxymethyl group facilitates intramolecular cyclization:

| Reagent | Product | Application |

|---|---|---|

| H₂SO₄ | Morpholine-3-carboxylate derivative | Scaffold for kinase inhibitors. |

| PTSA | Oxazepane fused piperazine | Bioactive heterocycles in antiviral research. |

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through various methods, including the use of piperazine derivatives as starting materials. The synthesis often involves reactions that modify the piperazine ring to introduce the hydroxymethyl and carboxylate groups, which are critical for its biological activity.

The compound's mechanism of action primarily involves its interaction with specific biological targets, such as enzymes and receptors. The piperazine scaffold enhances binding affinity to pharmacological targets, making it effective in modulating biochemical pathways relevant to various diseases.

Medicinal Chemistry

This compound is utilized in the development of new pharmaceuticals due to its ability to act as a pharmacophore. Research has shown that piperazine derivatives exhibit a wide range of biological activities, including:

- Antibacterial Activity : Compounds containing piperazine structures have been reported to possess significant antibacterial properties, making them candidates for developing new antibiotics .

- Antitumor Activity : Studies indicate that certain piperazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Antiviral Properties : Research has highlighted the potential of piperazine derivatives in treating viral infections through their ability to disrupt viral replication processes .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling the creation of complex structures that can enhance therapeutic efficacy. For instance:

- Building Block for Complex Molecules : this compound is often employed as a precursor in synthesizing more complex pharmaceuticals and agrochemicals, facilitating the development of new drugs with improved properties .

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound acts as a key raw material for producing various drug formulations. Its stability and reactivity make it suitable for large-scale production processes, which are essential for meeting commercial demands.

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ester groups can facilitate binding to these targets, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(hydroxymethyl)piperazine-1-carboxylate

- Ethyl 3-(hydroxymethyl)piperazine-1-carboxylate

- Methyl 3-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and ester groups allows for diverse chemical modifications and applications in various fields.

Biologische Aktivität

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its piperazine backbone, which is a common structural motif in many biologically active compounds. Its molecular formula is and it possesses a hydroxymethyl group that contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell viability in breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

2. Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, certain piperazine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance inhibitory potency.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors, enhancing neurotransmission in brain regions associated with mood regulation and cognitive function .

- Enzyme Inhibition : By inhibiting enzymes like MAGL, it can alter lipid signaling pathways that are crucial for cancer cell survival and proliferation .

Case Studies

Case Study 1: Antiproliferative Effects

A study investigated the effects of various piperazine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the hydroxymethyl group significantly enhanced antiproliferative activity, with some derivatives achieving IC50 values as low as 0.84 µM against MAGL .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperazine compounds, including this compound. It was found to exhibit promising effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Data Summary

The following table summarizes key biological activities and IC50 values reported for related compounds:

| Compound | Target | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| Methyl 3-(hydroxymethyl)piperazine | MAGL | 0.84 | OVCAR-3 (Ovarian Cancer) |

| Piperazine Derivative A | Breast Cancer Cells | 19.9 | MDA-MB-231 |

| Piperazine Derivative B | Breast Cancer Cells | 75.3 | MCF-7 |

Eigenschaften

IUPAC Name |

methyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJXZRIRRSAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237082 | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126766-56-1 | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126766-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.